4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of ethyl 4-bromobenzoate with 2,4-dimethylphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone can be compared with other similar compounds such as:
- 4’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
- 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Uniqueness: The uniqueness of 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDXRRCFCPVPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644675 |
Source
|
Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-76-5 |
Source
|
Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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